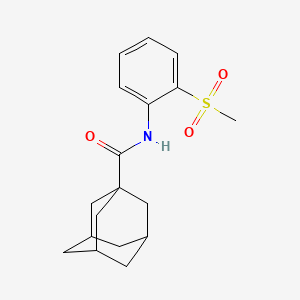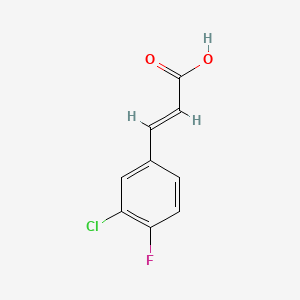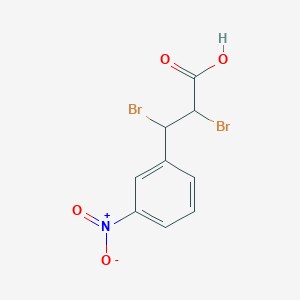![molecular formula C22H18ClN3O3 B2496348 1-(3-chlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 923114-27-6](/img/structure/B2496348.png)
1-(3-chlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones typically involves a series of chemical reactions starting from basic heterocyclic precursors. A common approach includes esterification, nucleophilic aromatic substitution, amide formation, and ring closure, enabling the introduction of various substituents to the nitrogen atoms of the pyrimidine ring. This method allows for the generation of compounds with significant structural diversity, leading to variations in their biopharmaceutical properties (Jatczak et al., 2014).
Molecular Structure Analysis
The molecular structure of these compounds, including the compound of interest, is characterized by a fused-ring system that can be planar or slightly folded, depending on the substitution pattern. This structural feature influences the molecular interactions, such as hydrogen bonding and π-π stacking, contributing to the compound's solid-state arrangement and potentially its biological activity (Low et al., 2004).
Chemical Reactions and Properties
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones undergo various chemical reactions, reflecting their reactive nature and chemical versatility. These reactions include alkylation, arylation, and nucleophilic substitutions, allowing for further functionalization of the molecule. The presence of electron-donating and electron-withdrawing groups influences the reactivity and the type of chemical transformations the compound can undergo, affecting its biological properties (Rosen et al., 2009).
Physical Properties Analysis
The physical properties, such as solubility and permeability, of these compounds vary widely, influenced by their structural diversity. For instance, modifications in the substituents attached to the pyrimidine ring can lead to a broad range in solubility and permeability coefficients, which are critical factors for their pharmacokinetic profiles and bioavailability (Jatczak et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and stability under different conditions, are determined by the compound's molecular structure. The presence of functional groups, such as esters, amides, and ethers, plays a significant role in dictating these properties. These groups not only influence the compound's reactivity but also its potential interactions with biological targets, thereby affecting its therapeutic efficacy and safety profile (Ashraf et al., 2019).
Wissenschaftliche Forschungsanwendungen
Unique Chlorine Effect in Synthesis and Anti-HIV Activity
The unique chlorine effect facilitates the regioselective synthesis of uracil derivatives, demonstrating potential anti-HIV activity. A study highlighted the one-pot synthesis technique of 1,3-bis(o-chlorobenzyl)uracil derivatives showing promising results against HIV-1, indicating the compound's potential in antiviral therapy (Malik, Singh, & Kumar, 2006).
Novel Synthesis Methods for Heterocyclic Compounds
Research into novel methods for synthesizing heterocyclic compounds, such as chromeno[2,3-d]pyrimidine-2,4(3H)-diones, has shown that these compounds have significant antibacterial and fungicidal activity. These findings suggest potential applications in developing new pharmaceutical agents with specific bioactivity profiles (Osyanin, Osipov, Pavlov, & Klimochkin, 2014).
Nonlinear Optical Properties for Device Applications
The investigation of novel styryl dyes, including derivatives of pyrido[3,2-d]pyrimidine, has revealed significant third-order nonlinear optical properties. These properties suggest their potential application in nonlinear optical materials for device applications, such as optical limiters and switches (Shettigar, Umesh, Poornesh, Manjunatha, & Asiri, 2009).
Anti-Inflammatory and Analgesic Agents
Synthesis studies have led to the development of novel compounds derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic properties. These compounds indicate potential applications in treating conditions requiring cyclooxygenase inhibitors, highlighting the therapeutic versatility of pyrido[3,2-d]pyrimidine derivatives (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Urease Inhibition for Agricultural Applications
The synthesis and characterization of pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives have been explored for their urease inhibition activity. This bioactivity is crucial for developing agricultural agents aimed at controlling pests that affect crop yield, providing a direct application in enhancing food security (Rauf, Liaqat, Qureshi, Yaqub, Rehman, Hassan, Chohan, Nasim, & Hadda, 2010).
Eigenschaften
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3/c1-29-18-9-7-15(8-10-18)13-26-21(27)20-19(6-3-11-24-20)25(22(26)28)14-16-4-2-5-17(23)12-16/h2-12H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMDJWVSBUWTBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cyclopentyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2496265.png)

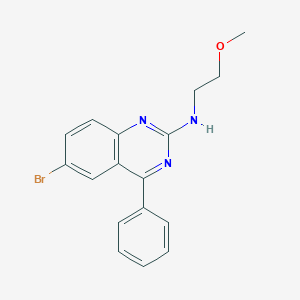
![N-[[4-(1-Aminoethyl)phenyl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide;hydrochloride](/img/structure/B2496268.png)
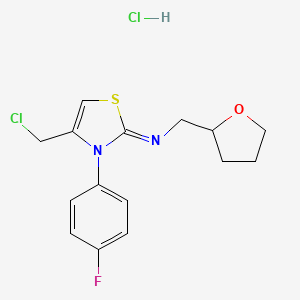

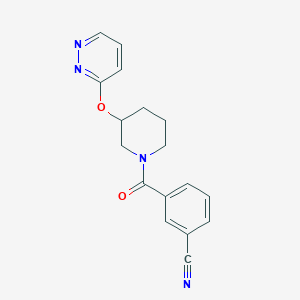
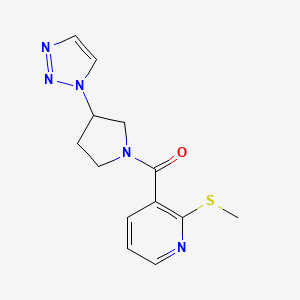
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2496277.png)

![N-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-3-methylphenyl)acetamide](/img/structure/B2496280.png)
